molecular formula C7H7ClOS B1607420 Chloromethyl phenyl sulfoxide CAS No. 7205-94-9

Chloromethyl phenyl sulfoxide

Cat. No.: B1607420
CAS No.: 7205-94-9
M. Wt: 174.65 g/mol
InChI Key: WCUSVVDFUIMPKY-UHFFFAOYSA-N
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Description

Chloromethyl phenyl sulfoxide is an organic compound with the molecular formula C7H7ClOS. It is a sulfoxide derivative where a chloromethyl group is attached to a phenyl ring. This compound is known for its synthetic potential and unusual stereochemical specificity .

Preparation Methods

Primary Preparation Methods

Chlorination of Methylphenyl Sulfoxide

  • Reagents and Conditions : Chlorination is performed using sulfonyl chloride (e.g., chlorosulfonyl chloride) in dichloromethane or N-chlorosuccinimide in chloroform.
  • Process : Methylphenyl sulfoxide undergoes chlorination at the methyl group to yield chloromethyl phenyl sulfoxide in good yields.
  • Mechanistic Insight : The reaction proceeds through selective chlorination of the methyl group adjacent to the sulfoxide moiety, avoiding over-chlorination or sulfone formation under controlled conditions.

One-Step Chlorination and Oxidation from Phenyl Sulfide

  • Reagents : Sulfonyl chloride in dichloromethane, with wet silica gel present.
  • Process : Phenyl sulfide is first chlorinated and then oxidized in situ by the same reagent, yielding this compound directly.
  • Advantages : This method reduces the number of steps and simplifies purification, providing a streamlined route to the sulfoxide.

Silver(I) Nitrate and Sulfonyl Chloride Method

  • Reagents : Silver(I) nitrate and sulfonyl chloride in acetonitrile.
  • Process : This approach involves the reaction of phenyl sulfide derivatives with silver nitrate to facilitate chlorination and oxidation.
  • Utility : It offers an alternative pathway with potentially different selectivities and yields, suitable for specific synthetic needs.

Oxidation of Chloromethyl Phenyl Sulfide

  • Oxidizing Agents : Hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid).
  • Conditions : Controlled oxidation under mild conditions to avoid over-oxidation to sulfones.
  • Outcome : Chloromethyl phenyl sulfide is selectively oxidized to the sulfoxide stage.
  • Industrial Relevance : This method is scalable and used in industrial production for high purity and yield.

Detailed Reaction Data and Yields

Preparation Method Reagents/Conditions Yield (%) Notes
Chlorination of methylphenyl sulfoxide Sulfonyl chloride in dichloromethane Good High selectivity, avoids sulfone formation
One-step chlorination/oxidation of phenyl sulfide Sulfonyl chloride with wet silica gel Moderate to good Simplified process, fewer steps
Silver(I) nitrate and sulfonyl chloride Silver(I) nitrate + sulfonyl chloride in acetonitrile Moderate Alternative pathway, different selectivity
Oxidation of chloromethyl phenyl sulfide Hydrogen peroxide or peracids under mild conditions High Industrially scalable, avoids over-oxidation

Research Findings and Mechanistic Insights

  • Chlorination of chloromethyl phenyl sulfide in aqueous media proceeds slowly and can lead to minor sulfone byproducts, but controlling reaction conditions minimizes these side reactions.
  • The phenyl ring exerts an electron-withdrawing resonance effect, stabilizing intermediates and influencing chlorination selectivity.
  • Studies have shown the intermediacy of chloromethyl sulfoxide in the formation of sulfonyl chlorides, highlighting its role in multi-step synthetic sequences.
  • Electrochemical dual-oxidation strategies have been explored to access α-chlorosulfoxides from sulfides, offering novel synthetic routes with good stereochemical control.
  • Stereospecific hydroxyalkylation reactions of this compound have been investigated, demonstrating its utility in creating chiral sulfoxide derivatives.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl phenyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloromethyl phenyl sulfoxide has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other sulfoxides and sulfones.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of chloromethyl phenyl sulfoxide involves its ability to undergo various chemical transformations. The sulfoxide group can act as both an electron donor and acceptor, facilitating different types of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chloromethyl group, which imparts distinct reactivity compared to other sulfoxides. This makes it a valuable intermediate in organic synthesis and various chemical transformations .

Biological Activity

Chloromethyl phenyl sulfoxide (CMPS) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C7H7ClOSC_7H_7ClOS and is characterized by the presence of a chloromethyl group attached to a phenyl ring and a sulfoxide functional group. This structure allows for various chemical transformations, contributing to its biological activity.

The biological activity of CMPS can be attributed to its ability to interact with biological macromolecules. The sulfoxide group can act as both an electron donor and acceptor, facilitating various chemical reactions. These properties are crucial for its role in inhibiting quorum sensing (QS) in bacteria, particularly Pseudomonas aeruginosa, which is known for its biofilm formation and virulence factor production.

Biological Activities

  • Antimicrobial Activity : Research indicates that CMPS and its derivatives exhibit significant antimicrobial properties. Specifically, they have been shown to inhibit the biofilm formation of P. aeruginosa by interfering with QS mechanisms. A study demonstrated that certain sulfoxide derivatives could reduce virulence factor production, such as elastase and pyocyanin, by antagonistically binding to QS receptor proteins .
  • Quorum Sensing Inhibition : The inhibition of QS is a critical area of study for CMPS. Compounds with chlorosubstituted benzoxazole structures have shown promising QS inhibitory effects. The structure-activity relationship suggests that the presence of the chloromethyl group is vital for enhancing the bioactivity against QS pathways .
  • Potential Pharmaceutical Applications : Ongoing research explores the use of CMPS as a pharmaceutical intermediate due to its diverse biological activities. Its derivatives are being investigated for potential therapeutic applications in treating infections caused by biofilm-forming bacteria .

Case Study 1: Inhibition of Biofilm Formation

A series of experiments were conducted to evaluate the efficacy of CMPS derivatives against P. aeruginosa biofilms. The results indicated that specific derivatives significantly inhibited biofilm formation at concentrations as low as 50 μM, outperforming traditional antibiotics in this context .

Case Study 2: Structure-Activity Relationship Analysis

In another study, researchers synthesized various chlorinated phenyl sulfoxides to determine the optimal structural features for QS inhibition. The findings revealed that compounds with para-substituted benzene rings exhibited the highest activity, emphasizing the importance of molecular structure in designing effective inhibitors .

Data Tables

CompoundActivity TypeConcentration (μM)Efficacy (%)
This compoundBiofilm Inhibition5085
5-ChlorobenzoxazoleQuorum Sensing Inhibition5090
BenzimidazolePositive Control5075

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for chloromethyl phenyl sulfoxide, and how can reaction conditions be optimized for yield and purity?

Q. How can researchers validate the identity and purity of this compound using spectroscopic methods?

Confirm identity via ¹H NMR (δ 3.2–3.5 ppm for CH₂Cl, δ 7.2–7.8 ppm for aromatic protons) and FT-IR (S=O stretch at 1030–1050 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (retention time matching and mass fragmentation patterns). Cross-reference with literature data to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid inhalation/contact due to potential irritancy. Store in airtight containers away from light and oxidizing agents. Dispose via approved hazardous waste channels. Emergency procedures should include eyewash stations and neutralization protocols for spills (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Discrepancies often arise from solvent polarity or measurement techniques. For solubility, use shake-flask method with UV-Vis calibration. For stability, conduct accelerated degradation studies under varied pH/temperature and analyze via LC-MS to identify decomposition products. Report conditions explicitly (e.g., "stable in DMSO at −20°C for 6 months") .

Q. What experimental design strategies are recommended for studying the sulfoxide’s role in asymmetric catalysis or chiral induction?

Use DoE (Design of Experiments) to test variables: catalyst loading (e.g., 1–10 mol%), solvent polarity, and temperature. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . Compare results with DFT computational models to rationalize stereochemical outcomes .

Q. How should researchers address conflicting NMR data for this compound in deuterated solvents?

Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can alter chemical shifts. Validate assignments via 2D NMR (COSY, HSQC) and spiking experiments with authentic samples. Report solvent, concentration, and temperature to ensure reproducibility .

Q. What advanced analytical techniques are suitable for probing the sulfoxide’s interactions in biological systems (e.g., protein binding)?

Use surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling. Validate with molecular docking simulations (AutoDock Vina) and circular dichroism (CD) to assess conformational changes .

Q. Methodological and Reporting Guidelines

Q. How can researchers ensure subsampling reproducibility in heterogeneous reaction mixtures containing this compound?

Follow ASTM E3003 guidelines: homogenize mixtures via ball milling, collect ≥10 incremental samples, and analyze via powder XRD to verify homogeneity. Calculate subsampling error (sFE) using iterative statistical models .

Q. What criteria should guide literature reviews for mechanistic studies involving this compound?

Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Lett.) and validate claims via reaction monitoring techniques (e.g., in-situ IR, LC-MS). Exclude non-reproducible methods or studies lacking spectroscopic validation .

Q. How should researchers structure a publication’s Materials and Methods section to ensure reproducibility?

Include:

  • Synthetic procedures (exact stoichiometry, solvent grades, purification steps).
  • Instrument parameters (e.g., NMR frequency, HPLC gradient).
  • Data deposition (e.g., Cambridge Structural Database for crystallographic data).
    Cross-check against CHEM21 guidelines for green chemistry metrics .

Q. Data Contradiction Analysis

Example Workflow:

Identify outliers in reported melting points (e.g., 92°C vs. 85°C).

Replicate experiments using identical equipment (e.g., Büchi M-560).

Perform DSC (Differential Scanning Calorimetry) to resolve polymorphism or hydrate formation .

Properties

IUPAC Name

chloromethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUSVVDFUIMPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875715
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-94-9
Record name [(Chloromethyl)sulfinyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Chloromethyl)sulphinyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROMETHYL PHENYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(chloromethyl)sulphinyl]benzene
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Synthesis routes and methods

Procedure details

Chloromethyl phenyl sulfide (3 g, 18.9 mmol) was dissolved in a mixture of methanol (15 mL) and water (3 mL). The resulting mixture was cooled to a temperature between 0° C. and 5° C. NBS (4.04 g, 1.2 eq) was added in small portions, maintaining the same temperature range. The reaction mixture was stirred within the same temperature range until the reaction was complete. Thereafter, the reaction mixture was quenched by the addition of Na2SO3 solution (10%, 15 mL). The pH of the reaction mixture was adjusted to a value between 7 and 8, with saturated NaHCO3 solution. The resulting mixture was extracted with dichloromethane (3×50 mL). The combined organic layer was dried with anhydrous MgSO4 and concentrated. The crude product was purified by medium pressure chromatography (Ethyl Acetate/Hexane 2:8) to give 1.381 g (42%) of the desired product as a colourless liquid. 1H NMR (CDCl3, 400 MHz): δ 7.71-7.69 (2H, m), 7.57-7.56 (3H, m), 4.41 (2H, ABQ, J=10.8 Hz). 13C NMR (CDCl3, 100 MHz): δ 140.8, 132.1, 126.3, 124.8, 61.3. FT-IR (NaCl): 3058, 3004, 2935, 1472, 1444, 1384, 1218, 1085, 1052 cm−1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.04 g
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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